4-Chlorobenzenesulfonic Acid-d4 Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt is a deuterium-labeled compound with the molecular formula C6D4ClNaO3S and a molecular weight of 218.63. This compound is a stable isotope-labeled version of 4-Chlorobenzenesulfonic Acid Sodium Salt, which is commonly used in various chemical and industrial applications .
Vorbereitungsmethoden
The preparation of 4-Chlorobenzenesulfonic Acid-d4 Sodium Salt typically involves the sulfonation of chlorobenzene followed by the introduction of deuterium. The synthetic route generally includes the following steps:
Sulfonation: Chlorobenzene is reacted with sulfur trioxide or oleum to form 4-Chlorobenzenesulfonic Acid.
Deuteration: The hydrogen atoms in the 4-Chlorobenzenesulfonic Acid are replaced with deuterium atoms using deuterium oxide (D2O) or other deuterium sources.
Neutralization: The deuterated acid is then neutralized with sodium hydroxide to form this compound.
Analyse Chemischer Reaktionen
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Sulfonation: It can act as a sulfonating agent in organic synthesis, introducing sulfonic acid groups into other molecules.
Common reagents used in these reactions include sulfur trioxide, deuterium oxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in chemical synthesis and analytical chemistry to trace reaction pathways and mechanisms.
Biology: The compound is used in biological studies to investigate metabolic pathways and enzyme activities.
Medicine: It is used in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chlorobenzenesulfonic Acid-d4 Sodium Salt involves its ability to act as a sulfonating agent. The sulfonic acid group can interact with various molecular targets, introducing sulfonic acid groups into other molecules. This interaction can affect the chemical properties and reactivity of the target molecules, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzenesulfonic Acid-d4 Sodium Salt can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonic Acid Sodium Salt: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium labeling.
4-Bromobenzenesulfonic Acid Sodium Salt: A similar compound where the chlorine atom is replaced with a bromine atom, leading to different reactivity and applications.
4-Methylbenzenesulfonic Acid Sodium Salt: A compound where the chlorine atom is replaced with a methyl group, resulting in different chemical properties and uses
These comparisons highlight the unique properties of this compound, particularly its use as a stable isotope-labeled compound in various research applications.
Eigenschaften
Molekularformel |
C6H4ClNaO3S |
---|---|
Molekulargewicht |
218.63 g/mol |
IUPAC-Name |
sodium;4-chloro-2,3,5,6-tetradeuteriobenzenesulfonate |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1/i1D,2D,3D,4D; |
InChI-Schlüssel |
XLKHCFJHGIAKFX-FOMJDCLLSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)[O-])[2H])[2H])Cl)[2H].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.